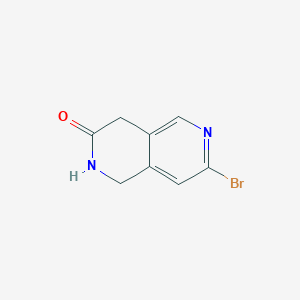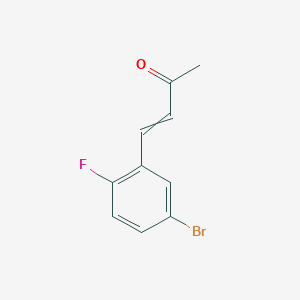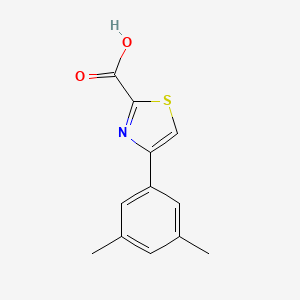![molecular formula C16H19KN2O10S2 B14854651 potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyglucobrassicin is an indolylmethylglucosinolic acid that is a derivative of glucobrassicin, bearing a hydroxy substituent at position 4 on the indole ring . It is a naturally occurring compound found in various cruciferous vegetables, such as broccoli, cabbage, and radishes. This compound plays a significant role in plant defense mechanisms and has been studied for its potential health benefits in humans.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxyglucobrassicin involves several steps, starting from the synthesis of key intermediates. One method includes the preparation of 4-benzyloxydesulfoglucobrassicin, which is a crucial intermediate for the synthesis of 4-Hydroxyglucobrassicin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-Hydroxyglucobrassicin is often achieved through extraction from plant sources. The extraction process involves the use of solvents such as methanol, followed by purification using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) . These methods ensure the efficient isolation and quantification of 4-Hydroxyglucobrassicin from plant materials.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyglucobrassicin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products:
Scientific Research Applications
4-Hydroxyglucobrassicin has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound plays a role in plant defense mechanisms against pests and diseases.
Industry: It is used in the development of natural pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Hydroxyglucobrassicin involves its interaction with various molecular targets and pathways. In plants, it acts as a defense compound by deterring herbivores and pathogens . In humans, it has been shown to modulate the activity of enzymes involved in detoxification processes, thereby exerting its potential anti-cancer effects . The compound’s ability to induce oxidative stress in cancer cells leads to apoptosis, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
4-Hydroxyglucobrassicin is unique due to its specific hydroxy substituent at position 4 on the indole ring. Similar compounds include:
Glucobrassicin: The parent compound without the hydroxy substituent.
4-Methoxyglucobrassicin: A derivative with a methoxy group instead of a hydroxy group.
Glucoraphanin: Another glucosinolate found in cruciferous vegetables, known for its health benefits.
These compounds share similar biosynthetic pathways and biological roles but differ in their specific chemical structures and resulting properties.
Properties
Molecular Formula |
C16H19KN2O10S2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O10S2.K/c19-6-11-13(21)14(22)15(23)16(27-11)29-12(18-28-30(24,25)26)5-7-4-8-9(17-7)2-1-3-10(8)20;/h1-4,11,13-17,19-23H,5-6H2,(H,24,25,26);/q;+1/p-1/b18-12+;/t11-,13-,14+,15-,16+;/m1./s1 |
InChI Key |
PSLMDLBADMAZKD-YBOYLLCLSA-M |
Isomeric SMILES |
C1=CC2=C(C=C(N2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=C1)O.[K+] |
Canonical SMILES |
C1=CC2=C(C=C(N2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)C(=C1)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


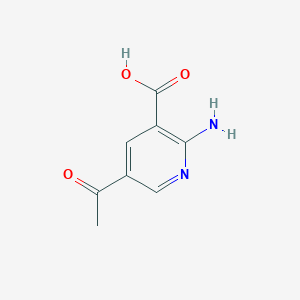

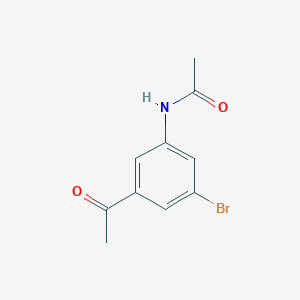
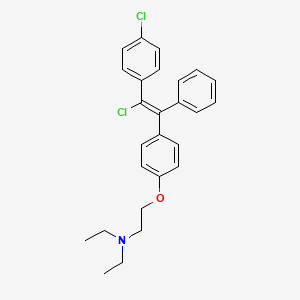

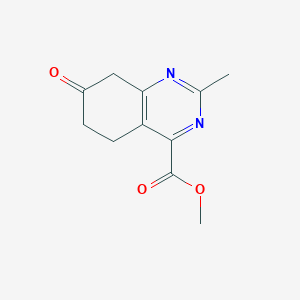
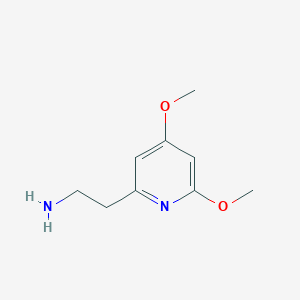
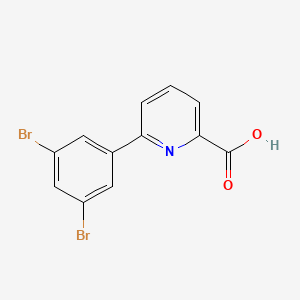
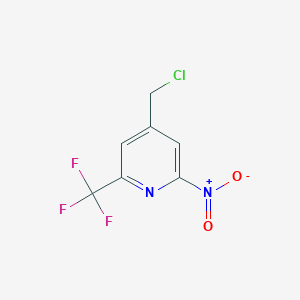
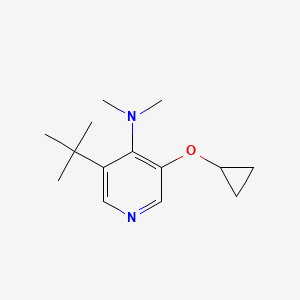
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
